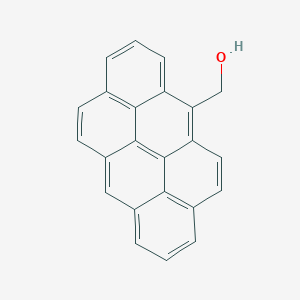

Dibenzo(def,mno)chrysene-6-methanol

Descripción general

Descripción

Dibenzo(def,mno)chrysene-6-methanol is a polycyclic aromatic hydrocarbon with a complex structure that includes multiple fused benzene rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(def,mno)chrysene-6-methanol typically involves the use of metal-catalyzed reactionsThe synthesis involves extending the conjugation at specific positions by attaching various aromatic groups through metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and catalysts to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Dibenzo(def,mno)chrysene-6-methanol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of dibenzo(def,mno)chrysene-6-carboxylic acid.

Reduction: Formation of this compound from its ketone derivative.

Substitution: Formation of dibenzo(def,mno)chrysene-6-bromide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dibenzo(def,mno)chrysene-6-methanol is characterized by a molecular formula of and a molecular weight of approximately 338.35 g/mol. It features a hydroxymethyl group at the 6-position, which may influence its reactivity and biological interactions compared to its parent compound, dibenzo(def,mno)chrysene .

Carcinogenicity Studies

Research indicates that this compound exhibits significant biological activity, particularly concerning its potential carcinogenic effects. Its structural similarity to other known carcinogens, such as dibenzo[def,p]chrysene, suggests that it may also possess transplacental carcinogenic properties. Studies have shown that metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of reactive metabolites capable of binding to DNA and proteins, potentially resulting in mutagenic effects .

Case Study: Metabolic Activation

- Objective : To assess the metabolic activation pathways of this compound.

- Methodology : In vitro studies using human liver microsomes to investigate the formation of reactive intermediates.

- Findings : The compound was found to undergo significant metabolic conversion, leading to DNA adduct formation, which is a critical step in carcinogenesis.

Environmental Impact Assessments

This compound is also relevant in environmental science, particularly in assessing the risks associated with PAHs. Its persistence in the environment and potential for bioaccumulation raise concerns regarding ecological and human health impacts. Regulatory bodies are increasingly focusing on such compounds due to their toxicological profiles .

Environmental Risk Assessment Framework

- Parameters Evaluated : Persistence, bioaccumulation potential, and toxicity.

- Outcome : The compound's low likelihood of causing harm at current exposure levels has been reported; however, increased monitoring is recommended for future assessments as usage patterns change .

Material Science Applications

In material science, this compound derivatives are being explored for their potential use in organic photovoltaic materials. The unique structural characteristics of this compound allow for modifications that can enhance electronic properties suitable for solar energy applications.

Research Example: Organic Photovoltaic Materials

Mecanismo De Acción

The mechanism of action of dibenzo(def,mno)chrysene-6-methanol involves its interaction with specific molecular targets. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. The compound’s electronic properties also enable it to participate in electron transfer reactions, making it useful in organic electronics .

Comparación Con Compuestos Similares

Similar Compounds

- Anthanthrene

- Dibenzo(cd,jk)pyrene

- Anthranthrene

Uniqueness

Dibenzo(def,mno)chrysene-6-methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise electronic characteristics .

Actividad Biológica

Dibenzo(def,mno)chrysene-6-methanol, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its potential biological activities and implications for human health. This article reviews the compound's chemical properties, metabolic pathways, toxicological effects, and its relevance in environmental contexts.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H10O |

| Molecular Weight | 306.314 g/mol |

| Density | 1.507 g/cm³ |

| Melting Point | 415 °C |

| Boiling Point | 595.2 °C |

| LogP | 4.438 |

These properties indicate that the compound is relatively hydrophobic, which may influence its bioavailability and interaction with biological systems.

Metabolism and Biotransformation

Research indicates that this compound undergoes metabolic transformations in biological systems. For example, studies have shown that it can be metabolized into various hydroxylated and dihydrodiol derivatives, which may exhibit different biological activities compared to the parent compound . The liver microsomal enzymes play a critical role in these metabolic processes, leading to the formation of metabolites that could be more or less toxic than the original compound.

Toxicological Effects

The toxicological profile of this compound is concerning due to its classification as a potential carcinogen. Several studies have documented its mutagenic properties and its ability to induce DNA damage. For instance, exposure to this PAH has been linked to increased incidences of tumors in animal models .

The mechanisms through which this compound exerts its toxic effects include:

- DNA Adduct Formation : The compound can form adducts with DNA, leading to mutations.

- Oxidative Stress : Metabolites generated during biotransformation can induce oxidative stress, further contributing to cellular damage.

Environmental Relevance

This compound is often found in environmental matrices such as coal tar extracts and cigarette smoke condensates. Its presence in these materials raises concerns regarding human exposure through inhalation or dermal contact .

Case Studies on Environmental Exposure

- Cigarette Smoke : A study analyzing the composition of mainstream cigarette smoke identified dibenzo(def,mno)chrysene as one of several PAHs present, emphasizing the need for monitoring exposure levels among smokers .

- Coal Tar : Research has shown that dibenzo(def,mno)chrysene is a significant component of coal tar, leading to concerns about occupational exposure among workers in industries involving coal tar products .

Summary of Findings

The biological activity of this compound highlights its potential health risks due to mutagenicity and carcinogenicity. Its metabolic pathways yield various metabolites that may have distinct biological effects, necessitating further research into their specific roles in toxicity.

Propiedades

IUPAC Name |

12-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O/c24-12-19-17-6-2-4-14-7-8-16-11-15-5-1-3-13-9-10-18(19)23(20(13)15)22(16)21(14)17/h1-11,24H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJXFEXZVZQIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)CO)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147264 | |

| Record name | Dibenzo(def,mno)chrysene-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105708-72-3 | |

| Record name | Dibenzo(def,mno)chrysene-6-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105708723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(def,mno)chrysene-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.